molecular formula C6H8F3N3 B12969275 N-Methyl-1-(1-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

N-Methyl-1-(1-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B12969275
M. Wt: 179.14 g/mol
InChI Key: DHBWEPZTDZCETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(1-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C7H9F3N2. It is a fluorinated amine derivative, which makes it a valuable building block in various chemical syntheses. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it useful in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1-(trifluoromethyl)-1H-pyrazole with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Sodium azide, sodium methoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azide or methoxy derivatives.

Scientific Research Applications

N-Methyl-1-(1-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(3-(trifluoromethyl)phenyl)methanamine
  • N-Methyl-1-(tetrahydro-3-furanyl)methanamine
  • N-Methyl-1-(3-methyloxetan-3-yl)methanamine

Uniqueness

N-Methyl-1-(1-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is unique due to the presence of the trifluoromethyl group attached to the pyrazole ring. This structural feature imparts distinct chemical and biological properties, such as increased stability and enhanced biological activity, compared to other similar compounds.

Properties

Molecular Formula

C6H8F3N3

Molecular Weight

179.14 g/mol

IUPAC Name

N-methyl-1-[1-(trifluoromethyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C6H8F3N3/c1-10-2-5-3-11-12(4-5)6(7,8)9/h3-4,10H,2H2,1H3

InChI Key

DHBWEPZTDZCETC-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(N=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.